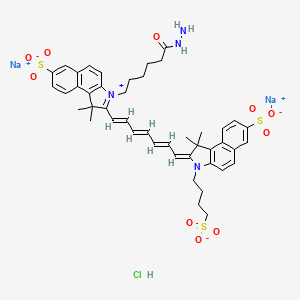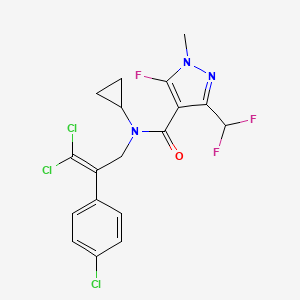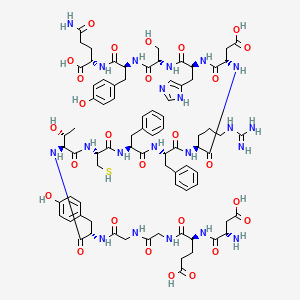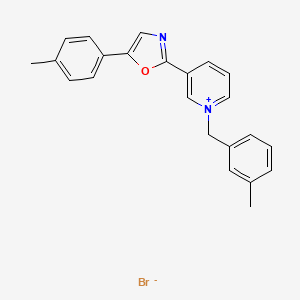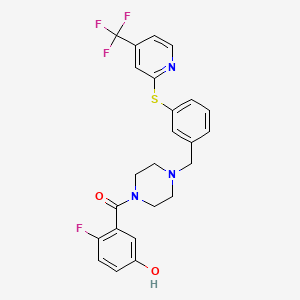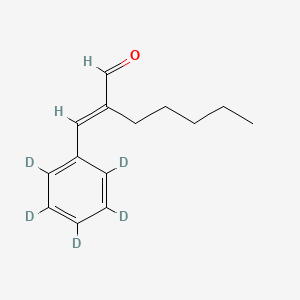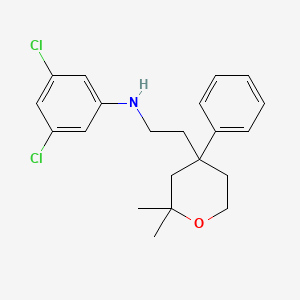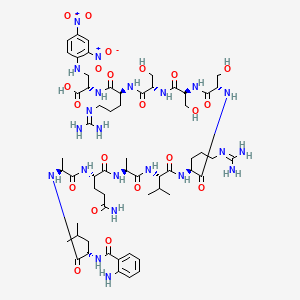
ADAM-17 Substrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ADAM-17 Substrate typically involves recombinant DNA technology. The gene encoding the substrate is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the substrate protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the purification process is optimized for high yield and purity. The use of bioreactors allows for precise control of growth conditions, ensuring consistent production of the substrate .
Chemical Reactions Analysis
Types of Reactions
ADAM-17 Substrate undergoes various types of reactions, including:
Proteolytic Cleavage: The primary reaction is the proteolytic cleavage by ADAM-17, which releases the ectodomain of the substrate from the cell membrane.
Oxidation and Reduction: These reactions can modify the substrate’s structure and activity, affecting its interaction with ADAM-17.
Common Reagents and Conditions
Proteolytic Cleavage: This reaction typically occurs under physiological conditions, with ADAM-17 acting as the enzyme.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
Major Products Formed
The major product formed from the proteolytic cleavage of this compound is the soluble ectodomain, which can participate in various signaling pathways .
Scientific Research Applications
ADAM-17 Substrate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ADAM-17 Substrate involves its cleavage by the ADAM-17 enzyme. ADAM-17 recognizes and binds to specific sites on the substrate, leading to the proteolytic release of the ectodomain. This process is regulated by various factors, including the substrate’s structure and the presence of cofactors . The released ectodomain can then interact with other molecules, triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
ADAM-10 Substrate: Similar to ADAM-17 Substrate but cleaved by ADAM-10.
Tumor Necrosis Factor-Alpha Converting Enzyme Substrate: Another substrate cleaved by ADAM-17, involved in the release of tumor necrosis factor-alpha.
Uniqueness
This compound is unique due to its specific interaction with ADAM-17 and its role in the shedding of a wide range of cell surface proteins. This specificity makes it a valuable tool for studying ADAM-17-mediated processes and developing targeted therapies .
Properties
Molecular Formula |
C59H92N22O21 |
|---|---|
Molecular Weight |
1445.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(2,4-dinitroanilino)propanoic acid |
InChI |
InChI=1S/C59H92N22O21/c1-27(2)21-38(74-48(88)32-11-7-8-12-33(32)60)52(92)70-29(5)46(86)71-37(17-18-44(61)85)49(89)69-30(6)47(87)79-45(28(3)4)56(96)73-36(14-10-20-67-59(64)65)51(91)76-41(25-83)54(94)78-42(26-84)55(95)77-40(24-82)53(93)72-35(13-9-19-66-58(62)63)50(90)75-39(57(97)98)23-68-34-16-15-31(80(99)100)22-43(34)81(101)102/h7-8,11-12,15-16,22,27-30,35-42,45,68,82-84H,9-10,13-14,17-21,23-26,60H2,1-6H3,(H2,61,85)(H,69,89)(H,70,92)(H,71,86)(H,72,93)(H,73,96)(H,74,88)(H,75,90)(H,76,91)(H,77,95)(H,78,94)(H,79,87)(H,97,98)(H4,62,63,66)(H4,64,65,67)/t29-,30-,35-,36-,37-,38-,39-,40-,41-,42-,45-/m0/s1 |
InChI Key |
RRTVIQGBLVYLQM-GHWPXLJNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)C2=CC=CC=C2N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)
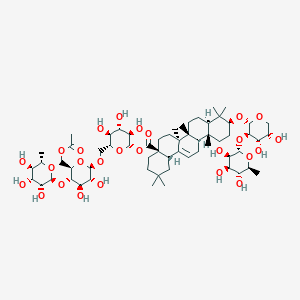

![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)
![(3S,4S)-4-[[(2S)-1-[[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B12375465.png)
![1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B12375474.png)

